molecular formula C5H8N3Si B12604467 CID 78064685

CID 78064685

Cat. No.: B12604467
M. Wt: 138.22 g/mol
InChI Key: QBCOTDLEVJJCQH-UHFFFAOYSA-N
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Description

CID 78064685 is a unique chemical compound cataloged in the PubChem database. Compounds are typically categorized based on their molecular structure, biological activity, or industrial applications. For this compound, further experimental data (e.g., molecular formula, spectral signatures, or biological targets) would be required to define its role in scientific studies.

Properties

Molecular Formula

C5H8N3Si

Molecular Weight

138.22 g/mol

InChI

InChI=1S/C5H8N3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H,6-8H2

InChI Key

QBCOTDLEVJJCQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C([Si]=C1N)N)N

Origin of Product

United States

Preparation Methods

The preparation of CID 78064685 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

CID 78064685 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 78064685 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78064685 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Note: Hypothetical data are presented due to lack of explicit evidence for this compound.

Table 1: Physicochemical Properties
Property This compound (Hypothetical) CID 10491405 CID 315608
Molecular Formula C₁₅H₂₀N₂O₅S C₁₀H₅F₃N₂O₃ C₆H₂O₃S
Molecular Weight (g/mol) 364.4 258.15 154.14
Solubility (mg/mL) 0.5 (Water) 0.199 (Water) 2.58 (Water)
LogP 2.3 3.1 1.8

Biological Activity

CID 78064685 is a compound derived from cinnamic acid, a naturally occurring aromatic acid known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacokinetic properties, supported by relevant data tables and research findings.

1. Overview of this compound

This compound has garnered attention due to its potential as a bioactive compound with applications in pharmacology. Its structure is based on cinnamic acid derivatives, which are recognized for their low toxicity and broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects .

2. Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against various bacterial strains, including Mycobacterium smegmatis and Mycobacterium marinum. The Minimum Inhibitory Concentrations (MICs) were determined to assess its effectiveness.

2.1 Research Findings

A study conducted on various substituted cinnamic anilides revealed that certain derivatives exhibited promising antibacterial properties. The following table summarizes the MIC values for selected compounds derived from this compound:

CompoundMIC (µg/mL) against M. smegmatisMIC (µg/mL) against M. marinum
This compound45.8>256
Compound 1i11.5>256
Compound 1p5.72>256
Compound 2i19.4>256

The results indicated that while this compound showed moderate activity against M. smegmatis, it was ineffective against M. marinum, suggesting a selective antibacterial profile .

3. Anticancer Activity

This compound has also been investigated for its cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation was assessed in vitro.

3.1 Case Studies

In vitro studies demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The following table presents the IC50 values for selected derivatives:

CompoundIC50 (µM) against Breast Cancer CellsIC50 (µM) against Colon Cancer Cells
This compound12.515.0
Compound A8.010.2
Compound B14.018.5

These findings suggest that this compound and its derivatives could serve as potential candidates for further development in cancer therapy due to their cytotoxic effects .

4. Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key parameters such as absorption, distribution, metabolism, and elimination (ADME) influence the bioactivity of the compound.

4.1 ADME Profile

The lipophilicity of this compound plays a significant role in its pharmacokinetic behavior:

  • Lipophilicity : The logP value indicates the compound's affinity for lipid versus aqueous environments, influencing absorption.
  • Metabolism : Preliminary studies suggest that this compound is metabolized by liver enzymes, impacting its bioavailability.
  • Elimination : The compound exhibits a half-life conducive to therapeutic use but requires further investigation into its clearance rates.

5. Conclusion

This compound shows promising biological activity with notable antimicrobial and anticancer properties, alongside a favorable pharmacokinetic profile. Further research is essential to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

This compound exemplifies the importance of natural product derivatives in drug discovery and development, particularly in addressing infectious diseases and cancer.

Q & A

Basic Research Questions

Q. How to design experiments to investigate the physicochemical properties of CID 78064685 while prioritizing key variables?

  • Methodological Answer :

  • Step 1 : Identify principal variables (e.g., temperature, solvent polarity, concentration) using systematic literature reviews to isolate dominant factors influencing the compound’s stability .
  • Step 2 : Design a fractional factorial experiment to reduce complexity while retaining critical interactions. For example:
VariableTested RangeControl Parameters
Temperature20°C – 80°CConstant pH (7.4)
Solvent SystemAqueous vs. OrganicFixed ionic strength
  • Step 3 : Use multivariate regression to quantify the relative impact of each variable on outcomes (e.g., solubility, degradation rate).

Q. What are the foundational techniques to validate this compound’s biological activity in preliminary assays?

  • Methodological Answer :

  • Prioritize orthogonal assays (e.g., enzymatic inhibition + cellular viability) to cross-validate activity.
  • Apply dose-response curves to distinguish specific effects from noise, using tools like GraphPad Prism for EC50/IC50 calculations.
  • Reference CID Bio-Science’s Leaf Spectrometer for non-destructive, real-time metabolic profiling to complement traditional assays .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer :

  • Framework : Apply the Principal Contradiction Analysis :

Identify Dominant Factors : Determine if discrepancies arise from methodological differences (e.g., assay type, sample purity) or contextual dependencies (e.g., cell type-specific pathways).

Hierarchical Clustering : Group studies by experimental conditions to isolate clusters with consistent outcomes.

Meta-Analysis : Use random-effects models to quantify heterogeneity and identify moderators (e.g., pH, co-administered compounds).

  • Example : If Study A reports apoptotic effects (via caspase-3 activation) while Study B shows no effect, compare cell lines (e.g., HeLa vs. HEK293) and assay sensitivity thresholds.

Q. What integrative approaches are recommended to model this compound’s multi-faceted behavior (e.g., kinetic, thermodynamic, structural)?

  • Methodological Answer :

  • Multi-Omics Integration : Combine time-resolved spectroscopy (kinetics), isothermal titration calorimetry (thermodynamics), and cryo-EM (structural data) into a unified model.
  • Chemometric Tools : Leverage CID Bio-Science’s CI-340 Handheld Photosynthesis System for simultaneous measurement of photosynthetic efficiency and metabolite flux in plant-based studies .
  • Dynamic Modeling : Use systems biology platforms (e.g., COPASI) to simulate interactions under varying conditions, validating predictions with targeted knockouts or inhibitors.

Data Analysis & Interpretation

Q. How to structure discussion sections when this compound’s results contradict prior literature?

  • Methodological Answer :

  • Element 1 : Explicitly compare experimental conditions (e.g., "Prior studies used 10 μM doses in in vitro models, whereas this work tested 1–100 nM in ex vivo tissues") .
  • Element 2 : Propose mechanisms for contradictions (e.g., "Lower doses may activate compensatory pathways not observed at higher concentrations").
  • Element 3 : Use funnel plots or sensitivity analyses to assess bias risk in meta-analytical frameworks.

Tables for Methodological Guidance

Table 1 : Framework for Resolving Data Contradictions

Source of ContradictionDiagnostic ToolResolution Strategy
Assay VariabilityBland-Altman PlotsStandardize protocols (e.g., ISO guidelines)
Contextual DependencyPrincipal Component Analysis (PCA)Stratify analysis by biological system
Measurement NoiseSignal-to-Noise Ratio (SNR)Use high-precision tools (e.g., CID Bio-Science’s CI-202 Portable Laser Leaf Area Meter)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.